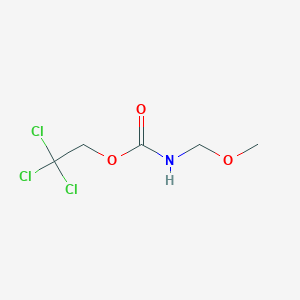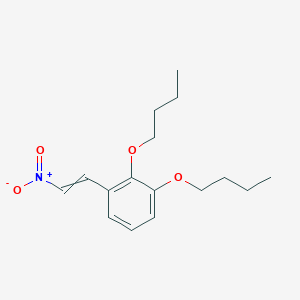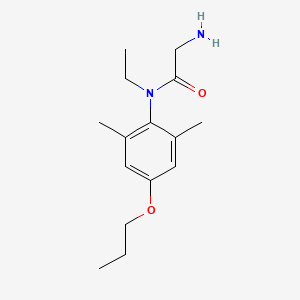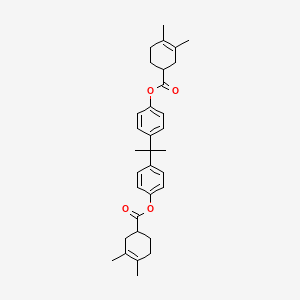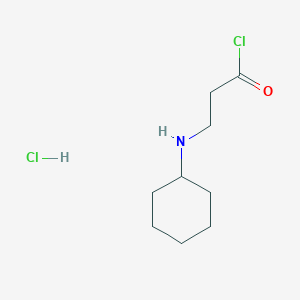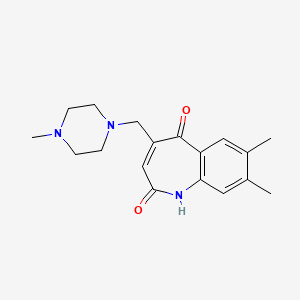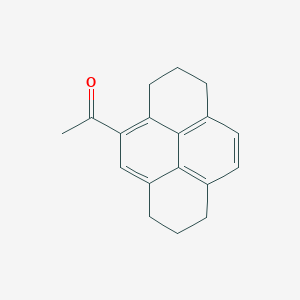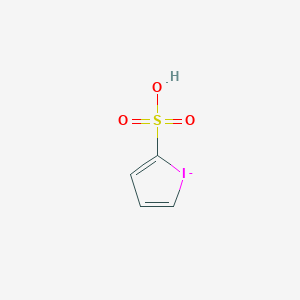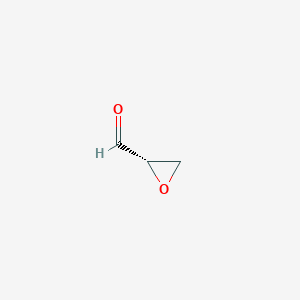
(2S)-Oxirane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-Oxirane-2-carbaldehyde is an organic compound with the molecular formula C3H4O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and an aldehyde functional group. The (2S) designation indicates the specific stereochemistry of the molecule, with the oxirane ring being in the S-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S)-Oxirane-2-carbaldehyde can be synthesized through various methods. One common approach involves the epoxidation of an allylic alcohol followed by oxidation to introduce the aldehyde group. The reaction typically uses reagents such as m-chloroperbenzoic acid (m-CPBA) for the epoxidation step and pyridinium chlorochromate (PCC) for the oxidation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. Catalytic processes using metal catalysts, such as titanium or molybdenum complexes, can be employed to achieve high yields and selectivity. These methods often involve milder reaction conditions and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (2S)-Oxirane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Various substituted oxirane derivatives
Scientific Research Applications
(2S)-Oxirane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules and complex natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides and aldehydes.
Industry: this compound is used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (2S)-Oxirane-2-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The aldehyde group can participate in various reactions, including nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
(2S)-Oxirane-2-carbaldehyde can be compared with other similar compounds, such as:
(2R)-Oxirane-2-carbaldehyde: The enantiomer of this compound, with the opposite stereochemistry.
Glycidol: An oxirane compound with a hydroxyl group instead of an aldehyde group.
Epichlorohydrin: An oxirane compound with a chlorine substituent.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of both an oxirane ring and an aldehyde group. This combination of functional groups makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Properties
CAS No. |
64821-53-0 |
|---|---|
Molecular Formula |
C3H4O2 |
Molecular Weight |
72.06 g/mol |
IUPAC Name |
(2S)-oxirane-2-carbaldehyde |
InChI |
InChI=1S/C3H4O2/c4-1-3-2-5-3/h1,3H,2H2/t3-/m1/s1 |
InChI Key |
IWYRWIUNAVNFPE-GSVOUGTGSA-N |
Isomeric SMILES |
C1[C@H](O1)C=O |
Canonical SMILES |
C1C(O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


